molecular formula C13H9Cl3N2O B7908171 Trichlordiphenylharnstoff

Trichlordiphenylharnstoff

Cat. No.: B7908171
M. Wt: 315.6 g/mol
InChI Key: KPOYDLLPVNBIGV-UHFFFAOYSA-N
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Description

Trichlordiphenylharnstoff (C₁₃H₁₀Cl₃N₂O) is a chlorinated urea derivative featuring two phenyl groups substituted with three chlorine atoms. Structurally, it belongs to the arylurea family, characterized by a urea core ((NH₂)₂CO) where nitrogen atoms are bonded to aromatic rings. The chlorine substitutions likely enhance its chemical stability and lipophilicity, making it relevant in applications such as agrochemicals or polymer stabilizers. However, direct studies on this compound are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds .

Properties

IUPAC Name

1-phenyl-3-(2,3,4-trichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-6-7-10(12(16)11(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYDLLPVNBIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlordiphenylharnstoff can be synthesized through several methods. One common approach involves the reaction of diphenylurea with chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including diphenylurea and chlorinating agents, are fed into reactors where the reaction takes place. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Trichlordiphenylharnstoff undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated diphenylurea derivatives.

Scientific Research Applications

Trichlordiphenylharnstoff has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.

    Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trichlordiphenylharnstoff exerts its effects involves interactions with molecular targets and pathways. It can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Diphenylamine Analogs

Diphenylamine derivatives (C₁₂H₁₁N), such as those studied in , share aromatic phenyl groups but lack the urea backbone and chlorine substitutions. These analogs exhibit biological activity (e.g., anti-inflammatory properties) due to their planar aromatic structure, which facilitates interactions with biomolecules. In contrast, Trichlordiphenylharnstoff’s urea moiety and chlorine atoms may confer distinct reactivity, such as hydrogen-bonding capacity and resistance to hydrolysis .

2.2. Chlorophenols

Chlorophenols (C₆H₅ClO) are phenol derivatives with chlorine substitutions. highlights their environmental persistence and toxicity, particularly pentachlorophenol. Unlike this compound, chlorophenols lack nitrogen-based functional groups, resulting in different degradation pathways and applications (e.g., biocides vs. The urea group in this compound may reduce volatility compared to chlorophenols, altering environmental mobility .

2.3. Tetrachloromonospirocyclotriphosphazenes

Phosphazenes (e.g., compounds 1 and 2 in ) are nitrogen-phosphorus heterocycles with chlorine substituents. This compound’s organic urea core likely results in lower thermal stability but greater compatibility with organic matrices .

2.4. Chlorinated Dibenzodioxins

discusses chlorinated dibenzodioxins (e.g., TCDD), which are highly toxic environmental pollutants. Unlike this compound, dioxins feature fused aromatic rings with oxygen bridges, leading to extreme persistence and bioaccumulation. The urea group in this compound may mitigate toxicity by introducing hydrolyzable bonds, though chlorine substitution patterns remain a concern for environmental impact .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Key Functional Groups Chlorine Atoms Applications/Toxicity
This compound C₁₃H₁₀Cl₃N₂O Urea, Phenyl 3 Potential agrochemicals (inferred)
Diphenylamine C₁₂H₁₁N Amine, Phenyl 0 Pharmaceuticals, dyes
Pentachlorophenol C₆Cl₅OH Phenol 5 Biocide, wood preservative
Tetrachlorophosphazene Cl₄P₃N₃ Phosphazene ring 4 Catalysts, flame retardants
TCDD (Dioxin) C₁₂H₄Cl₄O₂ Dibenzodioxin 4 Environmental toxin

Research Findings and Gaps

  • Reactivity: The urea group in this compound may enable hydrogen bonding, a feature absent in chlorophenols or diphenylamines. This could enhance its utility in supramolecular chemistry .
  • Toxicity : Chlorine substitution patterns (positions and number) are critical. Para-substituted chlorines (common in dioxins) increase toxicity, but this compound’s substitution pattern is unspecified in the evidence .
  • Synthesis : ’s methods for chlorinated phosphazenes could be adapted for this compound, though urea derivatives typically require milder conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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